Ushinsunine

Description

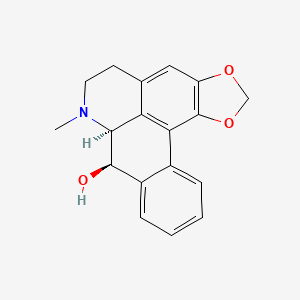

Structure

2D Structure

Properties

CAS No. |

3175-89-1 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |

InChI |

InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1 |

InChI Key |

NVMGTUCOAQKLLO-DLBZAZTESA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |

Origin of Product |

United States |

Preparation Methods

Total Synthesis via Catalytic Hydrogenation

The absolute configuration of this compound was resolved through a stereospecific synthesis pathway:

- Starting Material : Benzalaminoacetal derivatives.

- Catalytic Hydrogenation :

- Pschorr Cyclization : Intramolecular coupling of diazonium salts forms the aporphine skeleton.

Reaction Scheme :

$$

\text{Benzalaminoacetal} \xrightarrow{\text{H}_2/\text{Pt black}} \text{D-Roemerine} \xrightarrow{\text{Pschorr}} \text{this compound}

$$

Partial Synthesis from Liriodenine (Micheline B)

Liriodenine (C₁₇H₉NO₃), a related oxoaporphine, serves as a precursor:

- Reduction :

- Methylation :

- Challenges : Low yields (≤30%) due to side reactions (e.g., dehydration to anhydro-ushinsunine).

Key Analytical Validation Methods

Synthetic and natural this compound are validated using:

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NO₃ | |

| Molecular Weight | 295.30 g/mol | |

| Topological PSA | 41.90 Ų | |

| LogP | 2.20 | |

| Melting Point | 210–212°C |

Chemical Reactions Analysis

Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .

Scientific Research Applications

Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ushinsunine involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell death . The compound targets specific enzymes and proteins within the microbial cells, disrupting their normal functions. This mechanism is similar to other isoquinoline alkaloids, which often interfere with DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ushinsunine shares structural homology with several aporphine and benzylisoquinoline alkaloids. Key comparisons include:

Oxothis compound

- Structural Difference : Oxothis compound is a C-7 oxidized derivative of this compound, featuring a ketone group at position C-7 instead of a hydroxyl group .

- Bioactivity : While this compound exhibits moderate antibacterial activity, oxothis compound shows reduced solubility and weaker interactions with microbial enzymes like thymidylate synthase due to its oxidized moiety .

Liriodenine

- Structural Difference: Liriodenine is an oxoaporphine alkaloid with a lactone ring system, unlike this compound’s non-oxidized aporphine framework .

- Bioactivity : Liriodenine demonstrates stronger antifungal activity against Curvularia verrucosa but lower binding affinity to S. aureus thymidylate synthase compared to this compound .

Magnoflorine

- Structural Difference: A quaternary benzylisoquinoline alkaloid with a charged nitrogen atom, contrasting with this compound’s neutral tertiary amine .

- Bioactivity: Magnoflorine outperforms this compound in enzyme inhibition (e.g., thymidylate synthase) and antimicrobial efficacy due to its ionic nature, which enhances target binding .

Comparison of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₈H₁₇NO₃ | 295.1198 | 7.183 | Methylenedioxy, tertiary amine |

| Oxothis compound | C₁₈H₁₅NO₄ | 309.0976 | N/A | Ketone, methylenedioxy |

| Liriodenine | C₁₈H₁₁NO₃ | 289.0739 | 7.168 | Lactone, oxoaporphine |

| Magnoflorine | C₂₀H₂₄NO₄⁺ | 342.1705 | 8.008 | Quaternary ammonium, benzyl |

Data sourced from HPLC-MS and NMR studies .

Bioactivity Comparison

Antimicrobial Activity

- This compound : Moderately inhibits S. aureus (IC₅₀: 12.5 µg/mL) and Curvularia verrucosa (MIC: 50 µg/mL) .

- Liriodenine : Higher antifungal potency (MIC: 25 µg/mL for C. verrucosa) but negligible antibacterial effects .

- Magnoflorine: Superior broad-spectrum activity (IC₅₀: 5.8 µg/mL for S. aureus) due to enhanced enzyme binding .

Enzyme Inhibition

- Thymidylate Synthase (S. aureus): this compound: Binding energy = −6.2 kcal/mol . Magnoflorine: Binding energy = −8.9 kcal/mol .

- Antioxidant Capacity: this compound: Moderate DPPH radical scavenging (EC₅₀: 45 µM) . Asimilobine: Higher antioxidant activity (EC₅₀: 28 µM) due to phenolic hydroxyl groups .

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s synthetic protocols?

- Methodological Answer : Document reaction conditions (catalyst, temperature, solvent) in detail. Provide NMR spectra and chromatograms in supplementary data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.